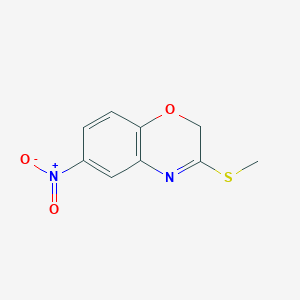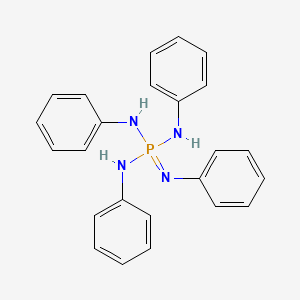
magnesium;4H-pyridin-4-ide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;4H-pyridin-4-ide;chloride is a compound that combines magnesium, a vital element in biological systems, with a pyridine derivative. Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4H-pyridin-4-ide;chloride typically involves the reaction of pyridine derivatives with magnesium chloride. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is collected from sources like the Great Salt Lake. This process includes several chemical treatment steps to purify the brine and remove impurities . The purified magnesium chloride can then be used in various chemical reactions to produce compounds like this compound.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;4H-pyridin-4-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, alkyl halides, and various catalysts like copper and nickel. The conditions for these reactions often involve elevated temperatures and specific solvents like THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce alkylated pyridines, while oxidation reactions can yield various oxidized derivatives .
Aplicaciones Científicas De Investigación
Magnesium;4H-pyridin-4-ide;chloride has several scientific research applications:
Mecanismo De Acción
The mechanism by which magnesium;4H-pyridin-4-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions play a role in over 300 enzymatic processes and are essential for energy production, oxidative phosphorylation, and glycolysis . The pyridine component can interact with various biological molecules, potentially influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Grignard Reagents (RMgX): These compounds are similar in that they also contain magnesium and are used in organic synthesis.
Dialkyl Magnesium Compounds (R2Mg): These compounds are used as synthons for a range of organometallic compounds.
Uniqueness
Magnesium;4H-pyridin-4-ide;chloride is unique due to its combination of magnesium and a pyridine derivative, which provides it with distinct chemical and biological properties. The presence of the pyridine ring allows for specific interactions with biological molecules, while the magnesium ion contributes to its role in various enzymatic processes .
Propiedades
Número CAS |
108179-32-4 |
|---|---|
Fórmula molecular |
C5H4ClMgN |
Peso molecular |
137.85 g/mol |
Nombre IUPAC |
magnesium;4H-pyridin-4-ide;chloride |
InChI |
InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 |
Clave InChI |
RPFFELVLDBRKKQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=CC=[C-]1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


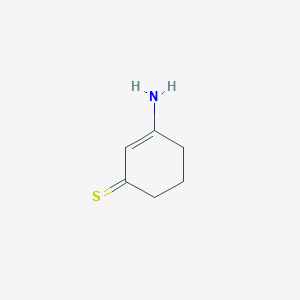


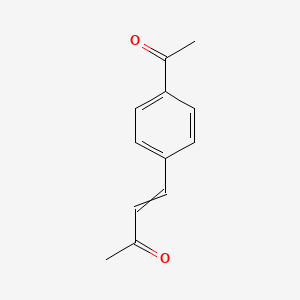
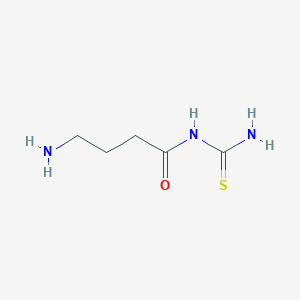


![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
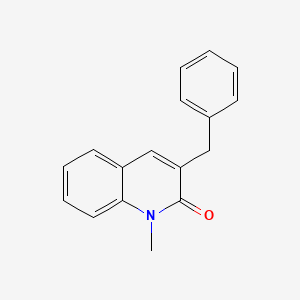
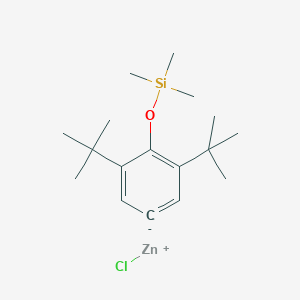
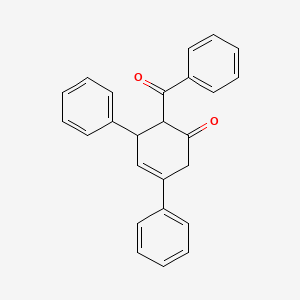
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
